molecular formula C10H11NO2 B11758142 4-Methoxy-3-methylisoindolin-1-one

4-Methoxy-3-methylisoindolin-1-one

Cat. No.: B11758142
M. Wt: 177.20 g/mol
InChI Key: VNHHGVHAYYNQDY-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylisoindolin-1-one is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are found in various natural products and synthetic compounds. This compound is characterized by a methoxy group at the 4-position and a methyl group at the 3-position on the isoindolin-1-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylisoindolin-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of methyl 2-formylbenzoate with appropriate amines and isocyanides under acidic conditions . This method provides a straightforward and efficient one-pot procedure to obtain isoindolin-1-one derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts such as phenylphosphonic acid can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxy-3-methylisoindolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylisoindolin-1-one involves its interaction with specific molecular targets. Additionally, it may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-methoxy-3-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H11NO2/c1-6-9-7(10(12)11-6)4-3-5-8(9)13-2/h3-6H,1-2H3,(H,11,12)

InChI Key

VNHHGVHAYYNQDY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2OC)C(=O)N1

Origin of Product

United States

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